molecular formula C17H12ClN3O4 B11060827 3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11060827
M. Wt: 357.7 g/mol
InChI Key: ZYRSASFPOBCYNA-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a chlorobenzyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the chlorobenzyl group. The final step involves the formation of the oxadiazole ring under specific reaction conditions, such as the use of a dehydrating agent and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 4-benzo(1,3)dioxol-5-yl-butan-2-one
  • Piperonylic acid

Uniqueness

Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. Its structure also provides specific binding properties that may enhance its effectiveness in biological systems.

Properties

Molecular Formula

C17H12ClN3O4

Molecular Weight

357.7 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H12ClN3O4/c18-12-4-2-1-3-11(12)8-19-16(22)17-20-15(21-25-17)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,22)

InChI Key

ZYRSASFPOBCYNA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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